molecular formula C17H22O5 B1316895 Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate CAS No. 54166-15-3

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No. B1316895
CAS RN: 54166-15-3
M. Wt: 306.4 g/mol
InChI Key: OSQKNXLJUGYQHW-UHFFFAOYSA-N
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Patent
US05817776

Procedure details

To a stirred slurry of 4.6 g (0.19 mol) sodium hydride in 115 mL of dry dioxane was added dropwise 30.4 (0.10 mol) of diethyl malonate over a 30 min period. After this addition was complete, 50.0 g (0.19 mol) of 1-chloro-2-benzyloxy-3-bromopropane 3 was added dropwise in 30 min (St mixture was heated at reflux for 44 hr, cooled to room ##STR5## temperature, and 4.6 g (0.19 mol) of sodium hydride in 50 mL of dioxane was added in portions. The mixture was heated at reflux for an additional 120 hr. The solvent was partially removed under reduced pressure and the mixture was treated with 100 mL of water. The organic layer was extracted into ether. The ether extracts were dried and concentrated and the residue was distilled under reduced pressure. Distillation through a 12-in Vigreux column yielded 49.0 g (85%) of diethyl 3-benzyloxycyclobutane-1, 1-dicarboxylate 4 bp 174°-176° C. (0.9 mm); 1H NMR(CDCl3) δ1.23 (t, J=7 Hz, 6H, CH3), 4.0-4.7 (m, 1H OCH), 4.34 (s, 2H OCH2), 4.13 (q, J=7 Hz, 4H, OCOCH2), 7.23 (s, 5H, phenyl).
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
30.4
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Cl[CH2:15][CH:16]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:17]Br>O1CCOCC1>[CH2:20]([O:19][CH:16]1[CH2:17][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])([C:3]([O:11][CH2:12][CH3:13])=[O:10])[CH2:15]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
30.4
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(CBr)OCC1=CC=CC=C1
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After this addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 44 hr
Duration
44 h
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 120 hr
Duration
120 h
CUSTOM
Type
CUSTOM
Details
The solvent was partially removed under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was treated with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation through a 12-in Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.